molecular formula C9H10N2 B191914 Myosmine CAS No. 532-12-7

Myosmine

Cat. No. B191914
CAS RN: 532-12-7
M. Wt: 146.19 g/mol
InChI Key: DPNGWXJMIILTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378110B1

Procedure details

A mixture of 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one (II), (40 g, 0.1639 mol), 50 ml water and 85 ml HCl were refluxed together for 12 hrs. The reaction mixture was cooled to room temperature, washed with 50 ml×2 ethyl acetate, further cooled to 0° C. and pH adjusted to >13 using NaOH. The reaction mixture was extracted with 100 ml×3 of dichloromethane and the extract dried over Na2SO4. After removing the solvent under reduced pressure, the crude solid obtained was purified by high vacuum distillation to give colorless solid myosmine (16.75 g, 70%). 1H NMR (CDCl3): δ 2.05 (2H, m), 2.94 (2H, t), 4.06 (2H, t), 7.34 (1H, dd), 8.18 (1H, dt), 8.64 (1H, dd), and 8.99 (1H, d). 13C-NMR (CDCl3): δ 170.56, 151.1, 149.1, 134.6, 130.0, 123.3, 61.5, 34.7, and 22.5. IR: 2961, 1620, and 1590 Cm−1.
Name
1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C([N:5]1[CH2:9][CH2:8][CH:7]([C:10](=O)[C:11]2[CH:16]=[CH:15][CH:14]=[N:13][CH:12]=2)C1=O)=CCC.Cl>O>[CH:15]1[CH:14]=[N:13][CH:12]=[C:11]([C:10]2[CH2:7][CH2:8][CH2:9][N:5]=2)[CH:16]=1

Inputs

Step One
Name
1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one
Quantity
40 g
Type
reactant
Smiles
C(=CCC)N1C(C(CC1)C(C1=CN=CC=C1)=O)=O
Name
Quantity
85 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed together for 12 hrs
Duration
12 h
WASH
Type
WASH
Details
washed with 50 ml×2 ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with 100 ml×3 of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude solid obtained
DISTILLATION
Type
DISTILLATION
Details
was purified by high vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CN=C1)C2=NCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 16.75 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.